molecular formula C19H13F B13415223 1-Fluoro-5-methylchrysene CAS No. 64977-44-2

1-Fluoro-5-methylchrysene

Cat. No.: B13415223
CAS No.: 64977-44-2
M. Wt: 260.3 g/mol
InChI Key: XEMHABFHBIXNKT-UHFFFAOYSA-N
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Description

1-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in the field of chemical carcinogenesis due to its structural similarity to other carcinogenic PAHs.

Preparation Methods

The synthesis of 1-fluoro-5-methylchrysene typically involves the fluorination of 5-methylchryseneThe reaction is usually carried out in an organic solvent such as acetonitrile, at room temperature

Chemical Reactions Analysis

1-Fluoro-5-methylchrysene undergoes various chemical reactions, including:

The major products formed from these reactions include fluoro-substituted chrysene derivatives, which are useful intermediates in organic synthesis.

Scientific Research Applications

1-Fluoro-5-methylchrysene has several scientific research applications:

    Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity and stability of PAHs.

    Biology: The compound is used in studies investigating the metabolic activation and detoxification pathways of fluorinated PAHs.

    Medicine: Research on its carcinogenic potential helps in understanding the mechanisms of chemical carcinogenesis and developing strategies for cancer prevention.

Mechanism of Action

The biological activity of 1-fluoro-5-methylchrysene is primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, which can bind to DNA and cause mutations. The key molecular targets include cytochrome P450 enzymes, which catalyze the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites .

Comparison with Similar Compounds

1-Fluoro-5-methylchrysene can be compared with other fluorinated derivatives of 5-methylchrysene, such as:

  • 3-Fluoro-5-methylchrysene
  • 6-Fluoro-5-methylchrysene
  • 7-Fluoro-5-methylchrysene
  • 9-Fluoro-5-methylchrysene
  • 1this compound
  • 12-Fluoro-5-methylchrysene

These compounds exhibit varying degrees of carcinogenic activity, with some being less active than 5-methylchrysene itself. The unique position of the fluorine atom in this compound influences its metabolic activation and carcinogenic potential, making it distinct from its analogs .

Properties

CAS No.

64977-44-2

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

1-fluoro-5-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3

InChI Key

XEMHABFHBIXNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F

Origin of Product

United States

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